(E)-2-Methylcrotonoyl chloride

Descripción

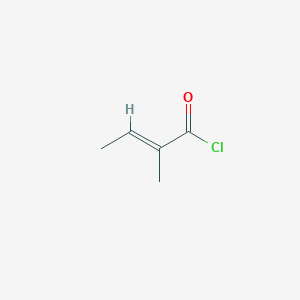

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-2-methylbut-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNLYEHIVPWOHK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299929 | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35660-94-7 | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35660-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-Methylcrotonoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035660947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Methyl-2-butenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylcrotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of E 2 Methylcrotonoyl Chloride

Electrophilic Acylation Reactions

While the primary reactivity of (E)-2-Methylcrotonoyl chloride involves nucleophilic attack at the carbonyl carbon, it can also function as an electrophile in acylation reactions, most notably the Friedel-Crafts acylation. chemguide.co.uk In this type of electrophilic aromatic substitution reaction, the acyl group is introduced onto an aromatic ring. masterorganicchemistry.com

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemguide.co.uksigmaaldrich.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. masterorganicchemistry.com This facilitates the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is resonance-stabilized. sigmaaldrich.com

The acylium ion is then attacked by the electron-rich aromatic ring (like benzene or a substituted derivative), leading to the formation of an aryl ketone after a proton is lost and the aromaticity of the ring is restored. chemguide.co.ukmasterorganicchemistry.com A key advantage of the Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. organic-chemistry.org

| Reagents | Catalyst | Product Class |

| Benzene | AlCl₃ | Aryl Ketone |

| Table 4: Friedel-Crafts Acylation of Benzene. |

Friedel-Crafts Acylation Mechanisms (e.g., with Ferrocene (B1249389), Activated Arenes)

The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the attachment of an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is particularly effective for this compound when reacted with electron-rich aromatic compounds, known as activated arenes. A notable example of such a substrate is ferrocene, an organometallic compound renowned for its high reactivity in electrophilic substitutions.

The mechanism of the Friedel-Crafts acylation of ferrocene with this compound commences with the generation of a highly reactive electrophile, the acylium ion. This is achieved through the interaction of the acyl chloride with a Lewis acid catalyst. The electron-rich cyclopentadienyl (B1206354) rings of ferrocene then act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a cyclohexadienyl cation intermediate, which is resonance-stabilized. The aromaticity of the ring is subsequently restored by the removal of a proton from the carbon atom that now bears the acyl group. This deprotonation is typically effected by the conjugate base of the Lewis acid-catalyst complex, regenerating the catalyst in the process.

Due to the presence of two cyclopentadienyl rings, the reaction with ferrocene can yield both mono- and di-acylated products. The introduction of the first acyl group is generally deactivating, which can make the second acylation more difficult, often allowing for the isolation of the mono-acylated product, in this case, (E)-2-methylcrotonoylferrocene.

The reaction is not limited to organometallic substrates. Activated arenes, such as anisole or toluene, can also be acylated with this compound under similar conditions. The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, facilitating the electrophilic attack by the (E)-2-methylcrotonoyl cation. The regioselectivity of the acylation on substituted arenes is governed by the directing effects of the activating group, typically leading to ortho- and para-substituted products.

| Reactant | Product(s) | Catalyst | Key Features |

| Ferrocene | (E)-2-Methylcrotonoylferrocene, 1,1'-bis((E)-2-Methylcrotonoyl)ferrocene | AlCl₃ | High reactivity due to electron-rich rings; potential for mono- and di-substitution. |

| Anisole | 4-Methoxy-(E)-2-methylcrotonophenone | AlCl₃ | Acylation occurs primarily at the para position due to the directing effect of the methoxy group. |

| Toluene | 4-Methyl-(E)-2-methylcrotonophenone | AlCl₃ | The methyl group directs acylation to the ortho and para positions. |

Role of Lewis Acid Catalysts in Acylium Ion Generation

The crucial first step in a Friedel-Crafts acylation is the formation of the acylium ion, a potent electrophile. This is where Lewis acid catalysts, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), play an indispensable role. A Lewis acid is an electron-pair acceptor.

In the context of the reaction with this compound, the Lewis acid interacts with the chlorine atom of the acyl chloride. The lone pair of electrons on the chlorine atom is donated to the empty orbital of the Lewis acid, forming a complex sigmaaldrich.comchemistrysteps.com. This coordination polarizes the carbon-chlorine bond, significantly weakening it and making the chlorine a much better leaving group masterorganicchemistry.com.

The departure of the Lewis acid-chloride complex, for instance, as [AlCl₄]⁻, results in the cleavage of the C-Cl bond and the formation of the (E)-2-methylcrotonoyl cation, which is a resonance-stabilized acylium ion sigmaaldrich.comexpertsmind.com. The positive charge is delocalized between the carbonyl carbon and the oxygen atom, which imparts a degree of stability to this otherwise highly reactive intermediate.

The general mechanism for the generation of the acylium ion can be summarized as follows:

Complex Formation : The Lewis acid (e.g., AlCl₃) coordinates with the halogen of the acyl chloride.

Ionization : The weakened carbon-halogen bond breaks, leading to the formation of the acylium ion and a complex anion (e.g., [AlCl₄]⁻).

This acylium ion is the active electrophile that is subsequently attacked by the nucleophilic aromatic ring to proceed with the substitution reaction youtube.com. A stoichiometric amount of the Lewis acid is often required because the resulting ketone product can also form a complex with the catalyst, temporarily deactivating it organic-chemistry.org.

| Lewis Acid | Role | Example of Complex |

| Aluminum Chloride (AlCl₃) | Accepts an electron pair from the chlorine atom | R-CO-Cl-AlCl₃ |

| Ferric Chloride (FeCl₃) | Facilitates the cleavage of the C-Cl bond | R-CO-Cl-FeCl₃ |

Reduction Transformations

Selective Reduction to Aldehydes

The reduction of an acyl chloride to an aldehyde is a delicate transformation that requires careful selection of the reducing agent. Strong hydrides, such as lithium aluminum hydride (LiAlH₄), will typically reduce the acyl chloride all the way to the corresponding alcohol. To halt the reduction at the aldehyde stage, a less reactive, sterically hindered hydride source is necessary.

For the conversion of this compound to (E)-2-methylcrotonaldehyde, a suitable reagent is lithium tri(t-butoxy)aluminum hydride, LiAl(OᵗBu)₃H chemistrysteps.comchemistrysteps.com. This reagent is a derivative of LiAlH₄ where three of the hydrogens have been replaced by bulky tert-butoxy groups. This steric hindrance moderates the reactivity of the remaining hydride, allowing for the selective reduction of the highly reactive acyl chloride to an aldehyde without significant further reduction of the aldehyde product chemistrysteps.com. The reaction is typically performed at low temperatures, such as -78 °C, to enhance selectivity chemistrysteps.com.

The mechanism involves the nucleophilic attack of the hydride from LiAl(OᵗBu)₃H on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group, to yield (E)-2-methylcrotonaldehyde chemistrysteps.com.

Another classic method for this transformation is the Rosenmund reduction. This process involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄) treated with a substance like quinoline or sulfur. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde product to an alcohol. This method is also applicable to the synthesis of α,β-unsaturated aldehydes from their corresponding acyl chlorides organic-chemistry.org.

| Reducing Agent | Catalyst/Conditions | Product | Key Feature |

| LiAl(OᵗBu)₃H | Low temperature (-78 °C) | (E)-2-Methylcrotonaldehyde | Sterically hindered hydride prevents over-reduction. |

| H₂ | Pd/BaSO₄, quinoline | (E)-2-Methylcrotonaldehyde | Poisoned catalyst allows for selective reduction. |

Reduction to Alcohols

The full reduction of this compound to the corresponding primary alcohol, (E)-2-methyl-2-buten-1-ol, can be readily achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation chemistrysteps.com.

The reaction mechanism proceeds in two main stages. First, the acyl chloride is reduced to the intermediate aldehyde, (E)-2-methylcrotonaldehyde, as described in the previous section. However, because LiAlH₄ is a highly reactive reducing agent, it rapidly continues to reduce the newly formed aldehyde chemistrysteps.com.

The second stage involves the nucleophilic attack of another hydride ion from LiAlH₄ on the carbonyl carbon of the intermediate aldehyde. This leads to the formation of an alkoxide intermediate. A subsequent aqueous workup step is then required to protonate the alkoxide, yielding the final product, (E)-2-methyl-2-buten-1-ol. Due to the high reactivity of LiAlH₄, an excess of the reagent is typically used to ensure the reaction goes to completion chemistrysteps.com. Sodium borohydride (NaBH₄) can also be used for this reduction, although it is generally less reactive than LiAlH₄ chemistrysteps.com.

It is important to note that these strong hydrides will typically reduce the carbonyl group without affecting the carbon-carbon double bond in the α,β-unsaturated system.

| Reagent | Workup | Product |

| Lithium Aluminum Hydride (LiAlH₄) | H₂O or dilute acid | (E)-2-Methyl-2-buten-1-ol |

| Sodium Borohydride (NaBH₄) | Typically an alcohol solvent (e.g., ethanol) | (E)-2-Methyl-2-buten-1-ol |

Specialized Reaction Pathways

Cyclopropanation via Enzymatic Nucleophilic Displacement (referencing related compounds)

While direct enzymatic nucleophilic displacement on this compound for cyclopropanation is not a commonly cited pathway, the enzymatic synthesis of cyclopropane rings is a significant area of modern biocatalysis. These reactions often proceed through mechanisms distinct from direct substitution on an acyl chloride, primarily involving enzymatic carbene transfer nih.govnsf.gov.

Engineered heme proteins, such as variants of cytochrome P450 and myoglobin, have been developed to catalyze the formation of cyclopropanes with high diastereo- and enantioselectivity nih.govnih.gov. The general mechanism involves the reaction of the enzyme's heme cofactor with a diazo compound, such as ethyl diazoacetate (EDA), to generate a reactive iron-carbenoid intermediate. This electrophilic carbene is then transferred to an alkene substrate, resulting in the formation of the cyclopropane ring nih.gov.

This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions (room temperature, aqueous media), high stereocontrol, and the avoidance of toxic reagents or heavy metal catalysts nih.govacs.org. Researchers have successfully applied this strategy to the synthesis of cyclopropane-containing pharmaceuticals nsf.gov.

Although mechanistically different, one can envision a chemoenzymatic strategy where a derivative of this compound is first converted into a substrate suitable for an enzymatic cyclopropanation. For instance, the corresponding α,β-unsaturated ester or alkene could potentially serve as a substrate for an engineered carbene transferase. This highlights the potential of integrating biocatalysis into synthetic routes to create complex chiral molecules like substituted cyclopropanes from simpler precursors related to this compound nsf.gov.

| Enzyme Class | Carbene Source | Alkene Substrate (Example) | Product |

| Engineered Heme Proteins (e.g., Cytochrome P450) | Ethyl Diazoacetate (EDA) | Styrene | Ethyl 2-phenylcyclopropanecarboxylate |

| Engineered Protoglobin | Ethyl Diazoacetate (EDA) | 1-Octene | Ethyl 2-hexylcyclopropanecarboxylate |

Applications of E 2 Methylcrotonoyl Chloride in Advanced Organic Synthesis

Precursor in Fine Chemical Synthesis

As a reactive acylating agent, (E)-2-Methylcrotonoyl chloride serves as a key starting material for various fine chemicals, enabling the construction of more complex molecular architectures.

Synthesis of α,β-Unsaturated Esters

One of the most direct applications of this compound is in the synthesis of α,β-unsaturated esters, specifically (E)-2-methylcrotonates. Acyl chlorides readily react with alcohols in a process known as alcoholysis to form esters. wikipedia.orgstudy.com This reaction is typically rapid and highly exothermic. libretexts.orgchemguide.co.uk

The reaction proceeds via a nucleophilic addition-elimination mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed. organicchemistrytutor.com

General Reaction Scheme: this compound + R-OH → (E)-2-Methylcrotonate Ester + HCl

This method provides a straightforward and high-yielding route to various tiglate esters, which are themselves valuable in the synthesis of natural products and polymers.

Preparation of Functionalized Cyclohexanedione Enol Esters

In the synthesis of complex cyclic compounds, this compound can be used to prepare functionalized enol esters from 1,3-cyclohexanedione (B196179) derivatives. This transformation involves the O-acylation of the enolate form of the dione.

The process begins with the deprotonation of the cyclohexanedione by a base to form an enolate. This enolate then acts as a nucleophile, attacking the this compound. The reaction results in the formation of an enol ester, locking the enol in place and introducing the (E)-2-methylcrotonoyl group into the molecule. google.com These resulting enol esters are versatile intermediates, for instance in the synthesis of herbicides and other agrochemicals. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Significance |

| 1,3-Cyclohexanedione Derivative | This compound | Enol Ester | Key intermediate for agrochemicals |

Generation of Propargyl Ketones

This compound is a suitable substrate for the synthesis of propargyl ketones (also known as acetylenic ketones or alkynyl ketones). These compounds are important precursors for a variety of saturated and unsaturated heterocyclic and polycyclic structures. rsc.org The synthesis is typically achieved through a palladium-catalyzed cross-coupling reaction with a terminal alkyne, a variant of the Sonogashira coupling. rsc.orgmdpi.com

The reaction is generally carried out at room temperature and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI). rsc.orgresearchgate.net The palladium catalyst, often PdCl₂(PPh₃)₂, facilitates the oxidative addition of the acyl chloride. The copper salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, leading to the final product after reductive elimination. rsc.org This methodology is tolerant of a wide array of functional groups on both the acyl chloride and the alkyne, providing a convenient one-pot route to these valuable ketones. nih.govrsc.org

Typical Catalytic System:

Palladium Source: PdCl₂(PPh₃)₂

Co-catalyst: Copper(I) Iodide (CuI)

Base: Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

Solvent: Tetrahydrofuran (THF)

Role in Pharmaceutical and Agrochemical Intermediates

The structural motif of this compound is found within several classes of biologically active molecules. Its use as a building block allows for the efficient construction of intermediates destined for the pharmaceutical and agrochemical industries.

Building Block for Biologically Active Molecules

The (E)-2-methylcrotonoyl group, known as a tigloyl group when part of a larger molecule, is a component of various natural products, some of which exhibit significant biological activity. A notable example is its presence in certain pyrrolizidine (B1209537) alkaloids. mdpi.com

For instance, compounds like 7-tigloyl-retronecine and 9-tigloyl-retronecine have been identified in plants of the Alkanna genus. mdpi.com Pyrrolizidine alkaloids are known for their wide range of biological effects. The presence of the tigloyl moiety in these natural products highlights the importance of the (E)-2-methylcrotonoyl scaffold in the generation of bioactive molecules. Synthetic strategies aiming to produce these or analogous compounds can utilize this compound or its corresponding acid to introduce this specific acyl group.

| Compound Class | Example Molecule | Significance |

| Pyrrolizidine Alkaloids | 7-Tigloyl-retronecine | Naturally occurring bioactive compounds |

Utilization in Dyestuff Synthesis

While not as common as other reactive acyl chlorides like cyanuric chloride, this compound possesses features that suggest its potential utility in the synthesis of reactive dyes. Reactive dyes form a covalent bond with the substrate, such as cotton, leading to excellent colorfastness. researchgate.net

The acyl chloride function can be used to attach the (E)-2-methylcrotonoyl group to a chromophore that contains a nucleophilic handle, such as an amine (-NH₂) or hydroxyl (-OH) group. Furthermore, the α,β-unsaturated system within the molecule could itself function as a reactive site. Under appropriate alkaline conditions, nucleophilic groups on fibers (like the hydroxyl groups of cellulose (B213188) in cotton) could potentially react via a Michael addition, creating a permanent covalent bond with the dye molecule. This dual functionality offers a potential, though less explored, avenue for its application in creating novel dyestuffs.

Functionalization in Material Science

The introduction of specific functional groups to materials can impart novel properties, opening avenues for their application in diverse technological fields. In material science, this compound serves as a versatile reagent for the derivatization of redox-active platforms, a critical step in the development of advanced electronic and energy storage materials.

Derivatization for Redox-Active Materials (e.g., Ferrocene (B1249389) Derivatives)

The targeted synthesis of redox-active materials often involves the strategic modification of organometallic compounds like ferrocene. The incorporation of tailored functional groups allows for the fine-tuning of their electrochemical properties. This compound can be employed in this context to introduce the (E)-2-methylcrotonoyl moiety onto a ferrocene scaffold, thereby creating novel derivatives with specific redox behaviors.

The primary method for attaching an acyl group, such as the (E)-2-methylcrotonoyl group, to the cyclopentadienyl (B1206354) rings of ferrocene is the Friedel-Crafts acylation. This well-established reaction in organic chemistry typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction involves the formation of a highly reactive acylium ion from this compound, which then undergoes electrophilic substitution on one of the electron-rich cyclopentadienyl rings of ferrocene.

The general reaction scheme is as follows:

Ferrocene + this compound --(AlCl₃)--> (E)-2-Methylcrotonoylferrocene + HCl

The introduction of the (E)-2-methylcrotonoyl group, which contains an electron-withdrawing carbonyl group, is expected to have a significant impact on the redox potential of the ferrocene core. In general, the acylation of ferrocene leads to a positive shift in its oxidation potential, making the ferrocene derivative more difficult to oxidize compared to unsubstituted ferrocene. This is attributed to the decreased electron density at the iron center caused by the electron-withdrawing nature of the acyl substituent.

The presence of the α,β-unsaturated system in the (E)-2-methylcrotonoyl group can further influence the electronic properties of the resulting ferrocene derivative. This extended conjugation can affect the stability of the oxidized form (ferrocenium ion) and potentially modulate the redox potential in ways that differ from simple saturated acyl groups.

While specific experimental data for (E)-2-Methylcrotonoylferrocene is not extensively documented in publicly available literature, the expected properties can be inferred from the behavior of other acylated ferrocene derivatives. The table below provides a comparative overview of the redox potentials of ferrocene and a generic acylated ferrocene to illustrate the expected trend.

| Compound Name | Chemical Formula | Predicted E½ (V vs. Fc/Fc⁺) |

| Ferrocene | Fe(C₅H₅)₂ | 0.00 |

| (E)-2-Methylcrotonoylferrocene | Fe(C₅H₅)(C₅H₄CO-C(CH₃)=CHCH₃) | > 0.00 |

| Acetylferrocene | Fe(C₅H₅)(C₅H₄COCH₃) | +0.22 |

Note: The predicted E½ for (E)-2-Methylcrotonoylferrocene is a qualitative prediction based on the known electronic effects of acyl groups on the ferrocene redox potential.

The synthesis of such ferrocene derivatives functionalized with the (E)-2-methylcrotonoyl group opens up possibilities for their use as building blocks in more complex redox-active materials. For instance, they could be incorporated into polymers to create redox-active thin films for sensor applications or serve as components in charge-storage materials for batteries and supercapacitors. The specific stereochemistry and electronic nature of the (E)-2-methylcrotonoyl substituent provide a unique handle for tailoring the properties of these advanced materials.

Spectroscopic Characterization and Structural Elucidation of E 2 Methylcrotonoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of (E)-2-Methylcrotonoyl chloride is predicted to be similar to that of tiglic acid, with notable differences in the chemical shifts of protons near the carbonyl group due to the substitution of the hydroxyl group with a more electronegative chlorine atom.

In the ¹H NMR spectrum of tiglic acid, distinct signals corresponding to the different proton environments are observed. The vinyl proton (=CH) typically appears as a quartet, coupled to the protons of the adjacent methyl group. The two methyl groups are in different chemical environments; one is attached to the double bond at the C2 position, and the other is at the C3 position. This results in two separate signals, likely a singlet or a narrow quartet for the C2-methyl group and a doublet for the C3-methyl group. The acidic proton of the carboxyl group would appear as a broad singlet, which is absent in the acyl chloride.

For this compound, the electron-withdrawing effect of the chlorine atom is expected to deshield the neighboring protons, causing their signals to shift downfield compared to tiglic acid. The vinyl proton and the C2-methyl protons would be most affected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Tiglic Acid Data.

| Proton | Predicted Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for Tiglic Acid chemicalbook.com | Predicted Multiplicity |

| =CH | > 7.0 | ~7.018 | Quartet (q) |

| C2-CH₃ | > 1.8 | ~1.836 | Singlet (s) or narrow quartet |

| C3-CH₃ | ~ 1.8 | ~1.83 | Doublet (d) |

Note: The predicted shifts for this compound are estimations based on the expected electronic effects of substituting -OH with -Cl.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to the ¹H NMR, the chemical shifts in the ¹³C NMR spectrum of this compound can be predicted by considering the spectrum of tiglic acid and the effect of the chlorine atom.

The spectrum of tiglic acid shows five distinct carbon signals. The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. The two sp² hybridized carbons of the double bond will have signals in the olefinic region (100-150 ppm). The two methyl carbons will appear in the aliphatic region (10-30 ppm).

In this compound, the carbonyl carbon is expected to be shifted slightly downfield due to the inductive effect of the chlorine atom, likely appearing in the 160-180 ppm range, which is characteristic for acyl chlorides oregonstate.edu. The other carbon signals are expected to be less affected, with minor downfield shifts possible for the C2 and C3 carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Tiglic Acid Data.

| Carbon | Predicted Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for Tiglic Acid |

| C=O | 160 - 180 | ~173 |

| C2 | ~130 | ~128 |

| C3 | ~140 | ~138 |

| C2-CH₃ | ~12 | ~12 |

| C3-CH₃ | ~14 | ~14 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound will be characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For acyl chlorides, this band typically appears at a higher frequency (around 1800 cm⁻¹) compared to carboxylic acids (around 1700-1725 cm⁻¹) due to the strong electron-withdrawing nature of the chlorine atom, which strengthens the C=O bond.

Other characteristic absorptions would include C=C stretching from the alkene group (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the methyl and vinyl groups. The broad O-H stretching band characteristic of carboxylic acids (around 2500-3300 cm⁻¹) will be absent in the spectrum of the acyl chloride. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | ~1800 | Strong |

| C=C (Alkene) | ~1650 | Medium |

| C-H (sp² and sp³) | 2850-3100 | Medium to Strong |

| C-Cl | 600-800 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The C=O bond, while strong in the IR, will likely show a weaker band in the Raman spectrum. The C-Cl stretch may also be observable. Raman spectroscopy can be particularly useful for studying the conformational properties of the molecule and for analyzing samples in aqueous solutions, where IR spectroscopy is often challenging.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₅H₇ClO), the molecular weight is approximately 118.56 g/mol .

A key feature in the mass spectrum of a compound containing a chlorine atom is the presence of an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak (M+). This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization is expected to proceed through the loss of the chlorine atom to form an acylium ion, which would be a stable and likely abundant fragment. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion.

Table 4: Predicted Mass Spectrometry Data for this compound. uni.lu

| Adduct | Predicted m/z |

| [M]+ | 118.01799 |

| [M+H]+ | 119.02582 |

| [M+Na]+ | 141.00776 |

The predicted monoisotopic mass is 118.01854 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass value that can be compared against a theoretical mass calculated from the isotopic masses of its constituent atoms.

The molecular formula of this compound is C₅H₇ClO. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This high level of mass accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₇ClO |

| Theoretical Monoisotopic Mass | 118.01854 u |

| Expected Ion Adduct (e.g., [M+H]⁺) | 119.02592 u |

| Mass Accuracy Requirement | < 5 ppm |

In a typical HRMS experiment, this compound would be ionized, commonly using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The measured mass-to-charge ratio (m/z) of the molecular ion or its adducts (e.g., [M+H]⁺, [M+Na]⁺) would be determined with a precision typically in the parts-per-million (ppm) range. A close match between the measured exact mass and the calculated theoretical mass provides strong evidence for the correct elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller, characteristic product ions. The analysis of these fragments provides valuable information about the molecule's structural backbone and the location of functional groups.

For this compound, the fragmentation pattern is expected to be influenced by the presence of the reactive acyl chloride group and the carbon-carbon double bond. A prominent fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion ucalgary.ca.

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [C₅H₇ClO]⁺•. Subsequent fragmentation could proceed as follows:

Formation of the Acylium Ion: The most likely initial fragmentation would be the cleavage of the C-Cl bond to yield a highly stable acylium ion at m/z 83. This is often the base peak in the mass spectra of acyl chlorides ucalgary.ca.

Subsequent Fragmentations: The acylium ion could undergo further fragmentation, such as the loss of carbon monoxide (CO) to produce a fragment at m/z 55.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Predicted) |

| 118 | [CH₃CH=C(CH₃)CO]⁺ | Cl• | 83 |

| 83 | [C₄H₇]⁺ | CO | 55 |

The specific fragmentation pattern observed in an MS/MS experiment serves as a molecular fingerprint, which can be used to confirm the identity of this compound and to distinguish it from its isomers.

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

For this compound, XRD analysis would be expected to confirm:

The (E)-configuration of the double bond, by determining the relative positions of the substituents.

The planarity of the crotonoyl group.

The precise bond lengths of the C=C, C=O, and C-Cl bonds.

The bond angles within the molecule.

The intermolecular interactions in the crystal lattice.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| **Unit Cell Angles (°) ** | α, β, γ |

| Calculated Density (g/cm³) | D_calc |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

It should be noted that obtaining single crystals of a reactive and relatively low molecular weight liquid like this compound can be challenging. However, the synthesis of a stable, crystalline derivative could provide an alternative route to obtaining its solid-state structure via XRD. While crystallographic data for acyl chlorides are not abundant in the literature due to their high reactivity, such analyses, when successful, provide unparalleled structural detail rsc.org.

Theoretical and Computational Chemistry Investigations of E 2 Methylcrotonoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like (E)-2-Methylcrotonoyl chloride at the atomic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Electronic Structure and Bonding Analysis

DFT calculations can provide a detailed picture of the electron distribution and bonding within the this compound molecule. Key insights that would be gained from such an analysis include:

Molecular Orbital (MO) Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For an unsaturated acyl chloride, the HOMO is likely to have significant π-character from the C=C and C=O bonds, while the LUMO is expected to be a π* anti-bonding orbital.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding. It can quantify the charge distribution on each atom, revealing the electrophilic nature of the carbonyl carbon, which is a key feature of acyl chloride reactivity libretexts.org. The high electronegativity of both the oxygen and chlorine atoms withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Electron Density Distribution: DFT can map the electron density surface of the molecule, highlighting regions of high and low electron density. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which would show negative potential (red/yellow) around the oxygen and chlorine atoms and positive potential (blue) around the carbonyl carbon and the hydrogen atoms.

Illustrative Data Table: Calculated Electronic Properties of an Analogous Unsaturated Acyl Chloride

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| NBO Charge on Carbonyl Carbon | +0.85 e | Quantifies the high electrophilicity of this site. |

| NBO Charge on Carbonyl Oxygen | -0.65 e | Shows the localization of negative charge. |

| NBO Charge on Chlorine | -0.20 e | Indicates the electron-withdrawing nature of the chlorine atom. |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT.

Energetics of Reaction Pathways

DFT is extensively used to model the thermodynamics and kinetics of chemical reactions. For this compound, this would involve mapping the potential energy surface for its characteristic reactions, such as nucleophilic acyl substitution.

Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of reactions. For instance, the hydrolysis of an acyl chloride can be modeled to determine if it proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate researchgate.net.

Transition State Theory: By locating the transition state (the highest energy point along the reaction coordinate), the activation energy (energy barrier) for a reaction can be calculated. This allows for the prediction of reaction rates. For example, the activation energy for the reaction of this compound with a nucleophile like water or an alcohol could be computed.

Thermodynamics: DFT can calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, indicating whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous.

Illustrative Data Table: Calculated Energetics for the Hydrolysis of an Analogous Acyl Chloride

| Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -25.8 | The heat released or absorbed during the reaction at constant pressure. |

| Gibbs Free Energy of Reaction (ΔG) | -28.5 | Indicates the spontaneity of the reaction. |

Note: The data in this table is for illustrative purposes and represents typical values obtained from DFT calculations for the hydrolysis of a simple acyl chloride.

Conformational Analysis and Isomerization Studies

The presence of single bonds in this compound allows for the existence of different conformers (rotational isomers). Computational methods can be used to identify the stable conformers and the energy barriers for their interconversion.

Potential Energy Scans: By systematically rotating around a specific bond (e.g., the C-C single bond) and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for rotation.

Geometric Isomerization: While the "E" configuration is specified, computational studies could also investigate the energetic difference between the (E) and (Z) isomers and the activation energy for their interconversion, which would typically involve rotation around the C=C double bond. This process usually has a high energy barrier.

Illustrative Data Table: Relative Energies of Conformers of an Analogous Unsaturated Carbonyl Compound

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| s-trans | 180° | 0.00 | 75 |

| s-cis | 0° | 1.50 | 25 |

Note: This table provides illustrative data for a generic α,β-unsaturated carbonyl system, demonstrating the typical energy difference between s-trans and s-cis conformers.

Molecular Dynamics Simulations for Reactive Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. For a reactive molecule like this compound, MD simulations can offer insights into its behavior in different environments.

Solvation Effects: MD simulations can model the interaction of this compound with solvent molecules, showing how the solvent structure around the molecule influences its reactivity. For example, in aqueous solution, water molecules would form hydrogen bonds with the carbonyl oxygen.

Reactive Encounters: In a simulation containing this compound and a nucleophile, MD can be used to study the dynamics of their approach and the frequency of reactive encounters.

QM/MM Simulations: For studying reactions in complex environments (e.g., in solution or in an enzyme active site), a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used. The reactive core (e.g., the acyl chloride and the nucleophile) is treated with a high-level quantum mechanical method, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field nih.gov.

Prediction of Spectroscopic Properties through Computational Models

Computational chemistry can predict various spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure and understand the electronic properties.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of the characteristic C=O and C=C stretching frequencies, as well as other vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted chemical shifts are valuable for interpreting experimental NMR spectra rsc.org.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. For this compound, this would likely predict a π → π* transition associated with the conjugated system.

Illustrative Data Table: Predicted Spectroscopic Data for an Analogous Unsaturated Acyl Chloride

| Spectroscopic Property | Predicted Value | Experimental Value (Typical) |

| IR: C=O Stretch | 1785 cm⁻¹ | 1780-1815 cm⁻¹ |

| IR: C=C Stretch | 1640 cm⁻¹ | 1620-1680 cm⁻¹ |

| ¹³C NMR: Carbonyl Carbon | 168 ppm | 165-175 ppm |

| ¹H NMR: Vinylic Proton | 6.5 ppm | 6.0-7.0 ppm |

| UV-Vis: λmax (π → π*) | 220 nm | 210-240 nm |

Note: The predicted values are illustrative and would be obtained from DFT and TD-DFT calculations. The experimental values are typical ranges for similar functional groups.

Biological and Biochemical Significance of E 2 Methylcrotonoyl Chloride and Its Metabolic Analogues

Involvement in Central Metabolic Pathways

(E)-2-Methylcrotonoyl-CoA is a crucial molecule at the crossroads of amino acid degradation, linking the breakdown of branched-chain amino acids to central energy metabolism.

The catabolism of the three essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—begins in extra-hepatic tissues, primarily muscle, and involves a common set of initial enzymatic reactions. nih.govnyu.edu The initial steps involve transamination to their respective α-keto acids, followed by oxidative decarboxylation to form acyl-CoA derivatives. nih.gov Specifically, the degradation of isoleucine leads to the formation of (E)-2-methylcrotonoyl-CoA. qiagen.com

The breakdown pathways for these amino acids then diverge. The catabolism of isoleucine proceeds through a series of reactions that ultimately yield acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic. nih.govnyu.edu The generation of (E)-2-methylcrotonoyl-CoA is a specific step within the isoleucine degradation pathway. qiagen.com In contrast, leucine degradation produces 3-methylcrotonyl-CoA, which is then carboxylated in a key metabolic step. wikipedia.orgresearchgate.net Valine catabolism leads to propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA. nyu.edu

| Amino Acid | Initial Acyl-CoA Derivative | Key Intermediate | Final Products | Metabolic Fate |

| Isoleucine | 2-methylbutanoyl-CoA | (E)-2-Methylcrotonoyl-CoA | Acetyl-CoA, Propionyl-CoA | Ketogenic & Glucogenic |

| Leucine | Isovaleryl-CoA | 3-Methylcrotonyl-CoA | Acetyl-CoA, Acetoacetate | Ketogenic |

| Valine | Isobutyryl-CoA | Methylacrylyl-CoA | Propionyl-CoA | Glucogenic |

(E)-2-Methylcrotonoyl-CoA, or Tiglyl-CoA, is a central intermediate in the catabolism of isoleucine. wikipedia.org Following its formation from 2-methylbutanoyl-CoA, Tiglyl-CoA undergoes further enzymatic transformations. The metabolic pathway continues with hydration, dehydrogenation, and thiolytic cleavage to ultimately produce acetyl-CoA and propionyl-CoA. qiagen.com Acetyl-CoA can then enter the citric acid cycle for energy production or be used in the synthesis of fatty acids and ketone bodies. Propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate, highlighting the anaplerotic role of isoleucine degradation. nyu.edu

Beyond its role in amino acid catabolism, Tiglyl-CoA can also act as an inhibitor of N-acetylglutamate synthetase, an enzyme involved in the urea cycle. wikipedia.orgnih.gov This interaction underscores the interconnectedness of various metabolic pathways.

Enzymatic Transformations and Biosynthetic Relevance

The enzymatic processing of (E)-2-Methylcrotonoyl-CoA and related structures is fundamental to both primary metabolism and the biosynthesis of specialized secondary metabolites.

3-Methylcrotonyl-CoA carboxylase (MCC) is a biotin-dependent mitochondrial enzyme crucial for the catabolism of the amino acid leucine. wikipedia.orgcolumbia.eduresearchgate.netnih.gov It catalyzes the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.org This reaction is a vital step in the pathway that ultimately breaks down leucine into acetoacetate and acetyl-CoA. wikipedia.org

The mechanism of MCC involves two main steps. First, bicarbonate is activated by ATP, and the carboxyl group is transferred to the biotin cofactor of the enzyme. wikipedia.org In the second step, the carboxyl group is transferred from carboxybiotin to the substrate, 3-methylcrotonyl-CoA. wikipedia.org Deficiencies in MCC activity lead to the genetic disorder 3-methylcrotonylglycinuria. columbia.eduhrsa.gov The enzyme is subject to feedback regulation by intermediates of leucine catabolism. wikipedia.org

| Enzyme | Substrate | Product | Cofactor | Cellular Location | Associated Pathway |

| 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Biotin, ATP | Mitochondria | Leucine Catabolism |

While the degradation of branched-chain amino acids provides precursors for central metabolism, intermediates from these pathways can also be diverted into the biosynthesis of complex natural products. The biosynthesis of Curacin A, a potent anticancer agent from the marine cyanobacterium Lyngbya majuscula, provides a fascinating example of the intricate enzymatic transformations involving structures related to (E)-2-Methylcrotonoyl-CoA. acs.orgnih.gov

The biosynthesis of Curacin A is carried out by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. acs.orgnih.govwikimedia.org This pathway incorporates unique enzymatic steps to generate the distinctive features of the Curacin A molecule, including a cyclopropyl ring and a thiazoline ring. acs.orgnih.gov One of the key enzymatic cassettes involved in forming the cyclopropyl ring includes a 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase)-like enzyme. acs.org This highlights a parallel to the early steps of isoprenoid biosynthesis where HMG-CoA is a key intermediate. nih.govfrontiersin.org Isoprenoids themselves are a vast class of natural products derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org

The biosynthesis of many natural products involves modifications of the growing polyketide chain by enzymes such as enoyl reductases and halogenases.

Enoyl Reductases are enzymes that catalyze the reduction of a carbon-carbon double bond in an enoyl-acyl carrier protein (ACP) or enoyl-CoA substrate, typically using NADH or NADPH as a reductant. nih.govscispace.comebi.ac.ukwikipedia.org In fatty acid synthesis, enoyl-ACP reductases catalyze the final step of the elongation cycle. nih.govfrontiersin.org In the context of natural product biosynthesis, enoyl reductases can have specialized functions. For instance, in the Curacin A pathway, an enoyl reductase domain catalyzes an unprecedented cyclopropanation reaction on a chlorinated intermediate, rather than a canonical double bond reduction. nih.gov

Halogenases are enzymes that incorporate halogen atoms into organic molecules. tandfonline.commdpi.com These enzymes are found in various natural product biosynthetic pathways and can be classified into several types, including flavin-dependent halogenases and non-heme iron-dependent halogenases. tandfonline.commdpi.com The Curacin A biosynthesis involves a non-heme Fe(II)/α-ketoglutarate-dependent halogenase that chlorinates a 3-hydroxy-3-methylglutaryl intermediate. nih.gov This chlorination is a crucial step that precedes the cyclopropanation reaction catalyzed by the enoyl reductase domain. nih.gov Halogenases play a significant role in diversifying the chemical structures and biological activities of natural products. tandfonline.comnih.govnih.gov

| Enzyme Class | Function | Example in Biosynthesis |

| Enoyl Reductase | Reduction of C=C double bonds; specialized cyclopropanation | Curacin A biosynthesis (cyclopropane formation) |

| Halogenase | Incorporation of halogen atoms (e.g., chlorine) | Curacin A biosynthesis (chlorination of an HMG-like intermediate) |

Occurrence and Derivatization in Natural Products

The (E)-2-methylcrotonoyl moiety, also known as a tigloyl group, is a structural component found in a variety of natural products. While (E)-2-Methylcrotonoyl chloride is a reactive chemical species used in synthesis, its corresponding ester or amide derivatives are present in complex molecules biosynthesized by plants and other organisms. The incorporation of this moiety contributes to the structural diversity and biological activity of these natural compounds.

A notable example of natural products containing the 2-methylcrotonoyl group is the gymnemic acids, a class of triterpenoid saponins isolated from the leaves of Gymnema sylvestre. These compounds are known for their anti-sweet properties. Spectroscopic and chemical studies have elucidated the structures of several gymnemic acids, revealing the presence of 2-methylcrotonoyl esters at specific positions on the gymnemagenin aglycone core.

For instance, the structures of gymnemic acids XV, XVI, and XVII have been identified to contain this specific acyl group. jst.go.jp Gymnemic acid XV features a 22-O-2-methylcrotonoyl group, while gymnemic acid XVI is characterized by having two 2-methylcrotonoyl groups (16, 22-O-bis-2-methylcrotonoyl). jst.go.jp The presence and position of these acyl groups, including the 2-methylcrotonoyl moiety, are crucial for the biological activity of the gymnemic acid molecules. These compounds are part of a complex mixture of related saponins within the plant. researchgate.net

Below is a data table detailing specific gymnemic acids that feature the 2-methylcrotonoyl moiety.

| Compound Name | Acyl Group(s) | Position(s) of 2-Methylcrotonoyl Group |

| Gymnemic Acid XV | 21-O-2-methylbutyryl, 22-O-2-methylcrotonoyl | 22 |

| Gymnemic Acid XVI | 16, 22-O-bis-2-methylcrotonoyl | 16, 22 |

Data sourced from chemical and spectral studies of saponins from Gymnema sylvestre. jst.go.jp

Pharmacological Implications of Metabolites and Derivatives

In metabolic pathways, the structural analogue of the 2-methylcrotonoyl group is 3-methylcrotonyl-CoA. This intermediate is a key metabolite in the catabolism of the essential amino acid leucine. wikipedia.org The processing of 3-methylcrotonyl-CoA is carried out by the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC), which is a biotin-dependent enzyme. wikipedia.orgnih.gov

The MCC enzyme catalyzes the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.org This reaction is a critical step in leucine degradation. The human MCC enzyme is composed of two subunits, MCCCα (encoded by the MCCC1 gene) and MCCCβ (encoded by the MCCC2 gene). wikipedia.org

Recent research has uncovered pharmacological implications related to the expression and activity of MCC subunits. Studies have investigated the role of Methylcrotonoyl-CoA Carboxylase 2 (MCCC2) in the context of cancer biology. It has been reported that MCCC2 expression is elevated in certain prostate cancer cell lines. nih.gov Further research has indicated that MCCC2 promotes proliferation, migration, and invasion while inhibiting apoptosis of prostate cancer cells. nih.gov The proposed mechanism involves the regulation of the GLUD1-p38 MAPK signaling pathway, highlighting a potential link between metabolic enzyme function and cancer progression. nih.gov These findings suggest that derivatives and metabolic enzymes related to the 2-methylcrotonoyl moiety could be relevant in pharmacological research and therapeutic development.

Q & A

Q. What are the common synthetic routes for (E)-2-Methylcrotonoyl chloride, and how do reaction conditions influence stereoselectivity?

this compound is typically synthesized via Friedel-Crafts acylation or through the reaction of (E)-2-methylcrotonic acid with thionyl chloride (SOCl₂). Stereoselectivity is influenced by:

- Temperature : Lower temperatures (0–5°C) favor retention of the (E)-configuration by minimizing thermal isomerization .

- Catalysts : Lewis acids like AlCl₃ can stabilize intermediates, reducing side reactions .

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) help maintain stereochemical integrity compared to polar aprotic solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the (E)-configuration via coupling constants (e.g., vinyl proton splitting patterns at δ 5.8–6.2 ppm) .

- IR spectroscopy : Strong absorbance at ~1800 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 134.05 (M⁺) with fragmentation patterns indicative of α,β-unsaturated acyl chloride .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Under anhydrous conditions (e.g., molecular sieves) in inert atmospheres (Ar/N₂) at –20°C .

- Handling : Use moisture-free glassware and syringes. Hydrolysis produces HCl and 2-methylcrotonic acid, detectable via pH monitoring .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Density Functional Theory (DFT) : Calculates electrophilicity indices (e.g., local softness) to predict reactivity with amines or alcohols. For example, the α,β-unsaturated system increases electrophilicity at the carbonyl carbon .

- Molecular Dynamics (MD) : Simulates solvation effects, showing polar solvents stabilize transition states in SN² mechanisms .

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact synthetic yields?

- Kinetic studies : Hydrolysis rates (in H₂O/THF) follow first-order kinetics (k = 0.12 h⁻¹ at 25°C), while nucleophilic substitution with pyridine derivatives proceeds with k = 1.8 × 10⁻³ M⁻¹s⁻¹ .

- Mitigation : Use excess nucleophile (2–3 eq.) and low temperatures (0°C) to favor substitution .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- GC-MS limitations : Thermal decomposition during vaporization produces false peaks. Alternative methods:

- HPLC-UV : C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

- ¹⁹F NMR : Fluorinated derivatization agents (e.g., trifluoroacetic anhydride) enhance sensitivity for detecting hydrolyzed byproducts .

Critical Analysis of Contradictions

- Stereoselectivity in synthesis : emphasizes low-temperature protocols to retain (E)-configuration, while suggests AlCl₃ may induce partial isomerization. Researchers should validate conditions with NMR .

- Storage stability : recommends –20°C for long-term storage, but notes hydrolysis persists even at –20°C (5% degradation over 30 days). Regular purity checks via HPLC are advised .

Methodological Recommendations

- Stereochemical analysis : Combine NOESY (nuclear Overhauser effect) and J-based coupling constants for unambiguous (E)/(Z) assignment .

- Reaction monitoring : In situ IR to track acyl chloride consumption (C=O peak shifts from 1800 → 1730 cm⁻¹ upon conversion to esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.